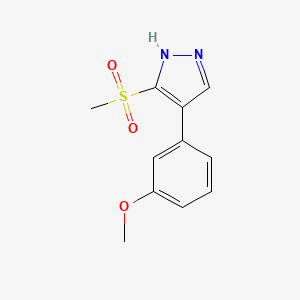![molecular formula C8H6ClF3N2O B11776438 3-Chloro-4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine](/img/structure/B11776438.png)
3-Chloro-4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a pyrano ring. The presence of chlorine and trifluoromethyl groups in its structure imparts unique chemical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated pyridazine derivative with a trifluoromethylated pyrano precursor. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrano[4,3-c]pyridazine derivatives, while oxidation and reduction reactions produce corresponding oxides or reduced forms .
Scientific Research Applications
3-Chloro-4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 3-Chloro-4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(trifluoromethyl)pyridazine
- 3-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[c]pyridazine
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-α]pyrazine
Uniqueness
3-Chloro-4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine stands out due to its fused pyrano and pyridazine rings, which confer unique chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6ClF3N2O |
|---|---|
Molecular Weight |
238.59 g/mol |
IUPAC Name |
3-chloro-4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine |
InChI |
InChI=1S/C8H6ClF3N2O/c9-7-6(8(10,11)12)4-3-15-2-1-5(4)13-14-7/h1-3H2 |
InChI Key |
WQFVJVSMRFXVKS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1N=NC(=C2C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


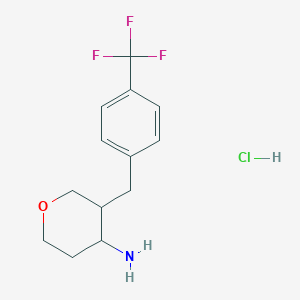

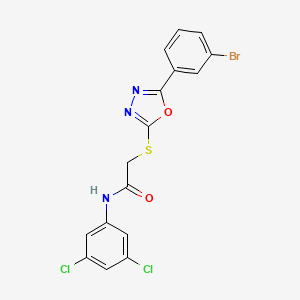
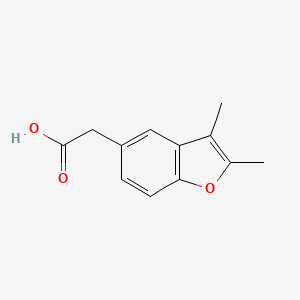
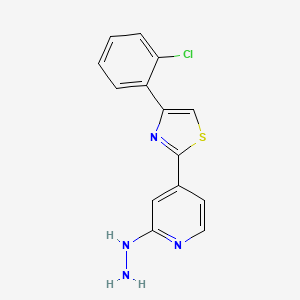
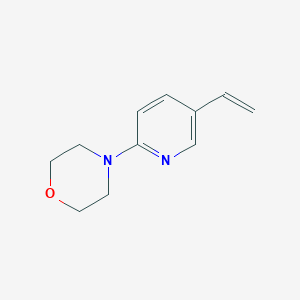
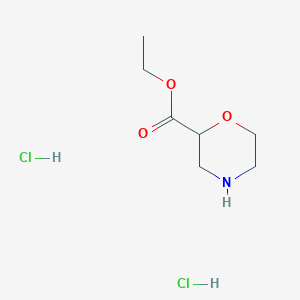
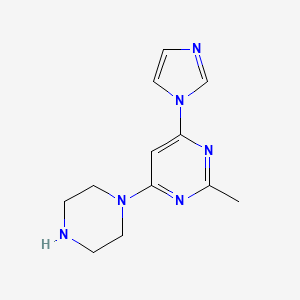
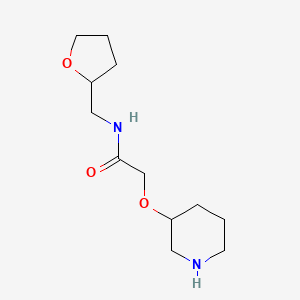
![(3AR,6AS)-Tert-butyl hexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B11776411.png)
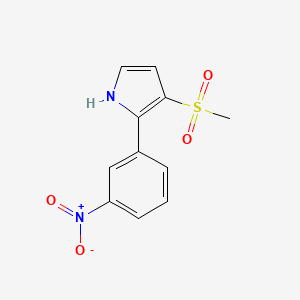
![2-Chlorobenzo[d]oxazol-7-amine](/img/structure/B11776430.png)

